4,5-Dimethoxy-3-methylphthalic acid
Description
4,5-Dimethoxy-3-methylphthalic acid is a substituted phthalic acid derivative characterized by two methoxy groups at positions 4 and 5, a methyl group at position 3, and two carboxylic acid groups on the benzene ring. Substituted phthalic acids are often utilized as precursors for polymers, dyes, or bioactive molecules due to their aromatic reactivity and functional group diversity .
Properties
Molecular Formula |
C11H12O6 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
4,5-dimethoxy-3-methylphthalic acid |
InChI |
InChI=1S/C11H12O6/c1-5-8(11(14)15)6(10(12)13)4-7(16-2)9(5)17-3/h4H,1-3H3,(H,12,13)(H,14,15) |
InChI Key |
RFWPNYKNNZXUGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1OC)OC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethoxy-3-methylphthalic acid typically involves the methoxylation of 3-methylphthalic acid. One common method includes the use of dimethyl sulfate as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethoxy-3-methylphthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated compounds and other substituted derivatives.
Scientific Research Applications
4,5-Dimethoxy-3-methylphthalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dimethoxy-3-methylphthalic acid involves its interaction with specific molecular targets. The methoxy groups and the aromatic ring structure allow it to participate in various biochemical pathways. It can act as an antioxidant by scavenging free radicals and may inhibit certain enzymes involved in inflammatory processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below contrasts 4,5-Dimethoxy-3-methylphthalic acid with related compounds, emphasizing substituent positions, molecular formulas, and applications:
*Inferred from substituent additions to the phthalic acid backbone.
Key Findings
Substituent Effects on Reactivity :
- The additional methoxy group in this compound (vs. 5-Methoxy-3-methylphthalic acid) likely enhances electron-donating effects, increasing solubility in polar solvents and altering electrophilic substitution patterns .
- Compared to cinnamic acid derivatives (e.g., 3,4-Dimethoxycinnamic acid), phthalic acids exhibit higher acidity due to dual carboxylic groups, making them more reactive in esterification or amidation reactions .
Applications :
- Hydroxy/methoxy-substituted analogs like 4-Hydroxy-3-methoxyphenylacetic acid are prioritized in pharmaceutical synthesis (e.g., metabolite studies), whereas methoxy-rich derivatives like this compound may serve as intermediates in polymer or agrochemical production .
Safety and Handling :
- Substituted aromatic acids (e.g., 3,4-Dimethoxycinnamic acid) often require precautions against inhalation and skin contact, per safety data sheets (SDS) . Similar protocols are recommended for this compound, though specific toxicity data is unavailable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
